The compound can be synthesized from various precursors, often involving reactions with isoindole derivatives and piperidine-based compounds. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. Isoindole derivatives are recognized for their applications in medicinal chemistry due to their biological activities, including antimicrobial and anticancer properties .
The synthesis of 4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves several steps:
For example, one method includes reacting 4-aminoisoindoline-1,3-dione with chlorinating agents under controlled conditions to achieve the desired chlorinated product .
The molecular structure of 4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can be described as follows:
The compound's structure can be visualized using computational chemistry software to predict its three-dimensional conformation and potential interactions with biological targets. The presence of the chloro group may influence the electronic properties of the compound, enhancing its reactivity in biological systems.
4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione participates in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved pharmacological profiles .
The mechanism of action for 4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is still under investigation but is believed to involve several pathways:
Experimental studies are necessary to elucidate these mechanisms further and confirm their relevance in vivo .
The physical and chemical properties of 4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to characterize the compound:
For instance:
This data assists in confirming the structural integrity of synthesized compounds .
4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has several promising applications:
Immunomodulatory imide drugs (IMiDs) trace their origins to the sedative thalidomide, whose teratogenicity revelations unexpectedly unlocked novel mechanisms in protein degradation. First-generation IMiDs like lenalidomide and pomalidomide feature an unsubstituted isoindole-1,3-dione ring fused to a glutarimide moiety. These molecules bind CRBN and promote the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors, underpinning their efficacy in hematological malignancies. Structural optimization efforts revealed that substitutions at the C4 position of the isoindoline ring profoundly influence degradation selectivity and potency.
Table 1: Structural Progression of Key CRBN Modulators
Compound | C4 Substituent | Molecular Formula | Molecular Weight | Key Feature | |
---|---|---|---|---|---|
Thalidomide | None | C₁₃H₁₀N₂O₄ | 258.23 | Prototype IMiD; broad off-targets | |
Lenalidomide | NH₂ | C₁₃H₁₃N₃O₃ | 259.27 | Amino-substituted; myeloma activity | |
Pomalidomide | NH₂ | C₁₃H₁₁N₃O₄ | 273.25 | Enhanced IKZF1/3 degradation | |
4-Chloro derivative (This compound) | Cl | C₁₃H₉ClN₂O₄ | 292.67 | Halogenated; derivatization handle | |
4-Hydroxy analog | OH | C₁₃H₁₀N₂O₅ | 274.23 | Reduced degradation activity | [9] |
The 4-chloro derivative represents a deliberate departure from amino-substituted IMiDs. The chloro group's electron-withdrawing properties and steric profile alter the compound's electronic distribution, potentially modifying CRBN binding dynamics. Unlike hydroxy substitutions—which diminish degradation efficiency—the chloro group maintains binding while introducing a synthetic handle for further functionalization. This strategic modification aligns with the broader IMiD evolution toward modular structures that balance degradation potency with versatility in medicinal chemistry campaigns [6] [9] [10].
Halogenation of isoindoline-1,3-dione scaffolds serves dual purposes in targeted protein degradation (TPD): modulating ternary complex stability and enabling downstream derivatization. Chlorine's hydrophobic character enhances interactions with CRBN's binding pocket, while its moderate size avoids steric clashes that could disrupt molecular glue functionality. Crucially, the C4-chloro group acts as a synthetic "linchpin" for transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura, Sonogashira), facilitating the rapid generation of bifunctional degraders.
Table 2: Functional Attributes of Halogenated vs. Non-Halogenated IMiD Analogs
Attribute | 4-Chloro Derivative | 4-Hydroxy Analog | Unsubstituted Parent | |
---|---|---|---|---|
CRBN Binding Affinity | High (predicted) | Moderate | High | |
Degradation Efficiency | Potent (IKZF1/3) | Reduced | Potent (IKZF1/3) | |
Synthetic Versatility | Excellent (cross-coupling handle) | Limited | Moderate | |
Role in PROTAC Design | Preferred for linker-functionalization | Unsuitable | Requires complex functionalization | |
Commercial Availability | 5g–25g scale (≥98% purity) | Bulk scale (pharmaceutical intermediates) | Drug substance | [2] [4] [7] |
As evidenced in recent DNA-encoded library (DEL) screens, chloro-substituted derivatives serve as optimal starting points for discovering CRBN-dependent molecular glues. Their compatibility with in vitro reconstituted E3 ligase systems enables functional selections that identify novel neo-substrates susceptible to ubiquitination. This approach bypasses cellular permeability limitations of traditional proteomics, positioning halogenated IMiDs as chemical probes for expanding the degrader toolbox [4] [5].
The C4 chloro-substitution in 4-chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a strategic design choice addressing two limitations of classical IMiDs: 1) restricted synthetic malleability, and 2) unpredictable neo-substrate recruitment. Chlorine's leaving-group potential enables nucleophilic aromatic substitutions, while its role as an orthogonal cross-coupling handle permits modular attachments to E3-binding warheads, linkers, or protein-targeting ligands. This flexibility is critical for PROTAC development, where linker length and composition profoundly influence ternary complex formation.
Biophysically, the chloro group's inductive effect subtly alters the isoindoline-dione's electron density, potentially optimizing π-stacking or dipole interactions within CRBN's tri-tryptophan pocket (Trp380, Trp386, Trp400). Computational modeling suggests chloro-substituted analogs maintain hydrogen bonds between the glutarimide carbonyl and CRBN's His378, a key interaction for inducing neosubstrate recruitment. Furthermore, the chloro group may enhance metabolic stability compared to amino- or hydroxy-substituted analogs by impeding oxidative metabolism on the isoindoline ring [4] [10].
Suppliers list this compound at purities ≥98% with storage at –20°C or room temperature under inert conditions, reflecting its synthetic accessibility and stability—key advantages over complex peptide-based E3 ligands. Current research prioritizes derivatizing this scaffold via C4 to develop CRBN recruiters with enhanced degradation profiles against non-kinase targets, validating its role as a versatile cornerstone in next-generation degrader design [4] [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0